molecular formula C26H29BrN2O2 B14945292 3-Bromo-N-{2-[(4-ethylphenyl)carbamoyl]phenyl}adamantane-1-carboxamide

3-Bromo-N-{2-[(4-ethylphenyl)carbamoyl]phenyl}adamantane-1-carboxamide

Cat. No.: B14945292
M. Wt: 481.4 g/mol
InChI Key: ACHWSZYRHIUQLS-UHFFFAOYSA-N
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Description

3-Bromo-N-{2-[(4-ethylphenyl)carbamoyl]phenyl}adamantane-1-carboxamide is a complex organic compound with a unique structure that combines a bromine atom, an adamantane core, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of adamantane followed by a coupling reaction with 2-[(4-ethylphenyl)carbamoyl]phenylamine under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-{2-[(4-ethylphenyl)carbamoyl]phenyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 3-Bromo-N-{2-[(4-ethylphenyl)carbamoyl]phenyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carbamoyl group play crucial roles in its reactivity and binding affinity to these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-{2-[(4-ethylphenyl)carbamoyl]phenyl}adamantane-1-carboxamide is unique due to its adamantane core, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Properties

Molecular Formula

C26H29BrN2O2

Molecular Weight

481.4 g/mol

IUPAC Name

3-bromo-N-[2-[(4-ethylphenyl)carbamoyl]phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C26H29BrN2O2/c1-2-17-7-9-20(10-8-17)28-23(30)21-5-3-4-6-22(21)29-24(31)25-12-18-11-19(13-25)15-26(27,14-18)16-25/h3-10,18-19H,2,11-16H2,1H3,(H,28,30)(H,29,31)

InChI Key

ACHWSZYRHIUQLS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C34CC5CC(C3)CC(C5)(C4)Br

Origin of Product

United States

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